(Z)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-3-methyl-4-oxobut-2-enoic acid is an organic compound with the molecular formula C5H6O3 It is characterized by the presence of a double bond in the Z-configuration, a methyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with pyruvic acid, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-methyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore their efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. These interactions can modulate cellular processes and influence biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2-butenal: Similar in structure but lacks the keto group.
3-methyl-2-buten-1-ol: Contains a hydroxyl group instead of a keto group.
3-methyl-2-buten-1-amine: Contains an amino group instead of a keto group.
Uniqueness
(Z)-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of both a double bond in the Z-configuration and a keto group. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C5H6O3 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(Z)-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(3-6)2-5(7)8/h2-3H,1H3,(H,7,8)/b4-2- |
InChI Key |
VXAWORVMCLXEKH-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=O |
Canonical SMILES |
CC(=CC(=O)O)C=O |
Origin of Product |
United States |
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